2-(Benzyloxy)-1-ethynyl-3-propoxybenzene
Description
2-(Benzyloxy)-1-ethynyl-3-propoxybenzene (C₁₈H₁₈O₂, molecular weight 266.34) is a substituted benzene derivative featuring three distinct functional groups: a benzyloxy group at position 2, an ethynyl group at position 1, and a propoxy group at position 2. This compound is characterized by its aromatic backbone and the presence of a reactive ethynyl moiety, which enables participation in coupling reactions such as Sonogashira or click chemistry . The benzyloxy and propoxy groups enhance solubility in organic solvents like ethyl acetate or dimethylformamide (DMF), making it suitable for synthetic applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
1-ethynyl-2-phenylmethoxy-3-propoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-3-13-19-17-12-8-11-16(4-2)18(17)20-14-15-9-6-5-7-10-15/h2,5-12H,3,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSYIULVENDJLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1OCC2=CC=CC=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-ethynyl-3-propoxybenzene typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki–Miyaura coupling reaction is favored due to its mild reaction conditions and high functional group tolerance . The process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-ethynyl-3-propoxybenzene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double or triple bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoquinones, while reduction can yield alkanes or alkenes .
Scientific Research Applications
2-(Benzyloxy)-1-ethynyl-3-propoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It can be used in the study of biological pathways and interactions due to its ability to interact with biomolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-ethynyl-3-propoxybenzene involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes or as a ligand for specific receptors . The pathways involved in its action can include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
- 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene (C₁₈H₁₈O₂, MW 266.34): This isomer differs in the positions of substituents (ethynyl at position 4, isopropoxy at position 1). For instance, the isopropoxy group may introduce greater steric hindrance compared to the propoxy group in the parent compound, affecting reaction kinetics in catalytic processes .
Ethynyl-Containing Analogues
- Benzene, 1-methoxy-3-[3-(2-propenyloxy)-1-propynyl] (C₁₃H₁₄O₂, MW 202.25, CAS 862972-86-9):
This compound shares a propynyl (ethynyl) group but substitutes benzyloxy with methoxy and propenyloxy groups. The absence of a benzyl ring reduces molecular weight and aromaticity, likely decreasing thermal stability. The propenyloxy group may undergo addition reactions, contrasting with the ethynyl group’s propensity for coupling .
Compounds with Alternative Functional Groups
- 2-(Benzyloxy)-1-bromo-3-nitrobenzene :
Replacing ethynyl and propoxy with bromo and nitro groups shifts reactivity toward electrophilic substitution (e.g., Suzuki coupling for bromo) or reduction (for nitro). This compound is prioritized in intermediates for pharmaceuticals or agrochemicals due to its halogen and nitro functionalities . - 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (C₁₆H₂₆O₃, CAS 9036-19-5): A non-aromatic derivative with a polyethylene glycol-like chain and a bulky tert-butyl group. This surfactant-like compound exhibits higher hydrophilicity compared to the parent compound, making it suitable for colloidal or emulsion applications .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents | Applications/Properties |
|---|---|---|---|---|---|
| 2-(Benzyloxy)-1-ethynyl-3-propoxybenzene | C₁₈H₁₈O₂ | 266.34 | Not Provided | Benzyloxy, ethynyl, propoxy | Coupling reactions, organic synthesis |
| 2-(Benzyloxy)-4-ethynyl-1-isopropoxybenzene | C₁₈H₁₈O₂ | 266.34 | Not Provided | Benzyloxy, ethynyl, isopropoxy | Sterically hindered reactions |
| Benzene, 1-methoxy-3-[3-(2-propenyloxy)-1-propynyl] | C₁₃H₁₄O₂ | 202.25 | 862972-86-9 | Methoxy, propenyloxy, propynyl | Addition chemistry, lightweight intermediates |
| 2-(Benzyloxy)-1-bromo-3-nitrobenzene | C₁₃H₁₀BrNO₃ | 308.13 | Not Provided | Benzyloxy, bromo, nitro | Electrophilic substitution, agrochemicals |
| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | C₁₆H₂₆O₃ | 266.38 | 9036-19-5 | Phenoxy, ethoxyethanol, tert-butyl | Surfactants, emulsifiers |
Research Findings and Functional Group Impact
- Ethynyl Group Reactivity : The ethynyl group in 2-(Benzyloxy)-1-ethynyl-3-propoxybenzene facilitates cross-coupling reactions, whereas its isomer’s steric profile may limit accessibility in catalytic systems .
- Solubility and Stability : Propoxy and benzyloxy groups enhance lipophilicity, favoring organic-phase reactions. In contrast, the tert-butyl group in the surfactant analog increases hydrophobicity but reduces aromatic stability .
- Substituent Effects : Bromo and nitro groups () increase electrophilicity, enabling nucleophilic attacks, while propenyloxy () offers sites for radical or electrophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
